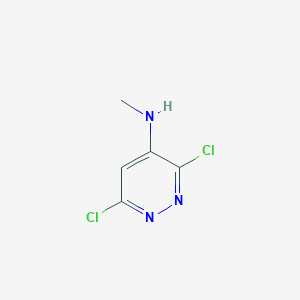

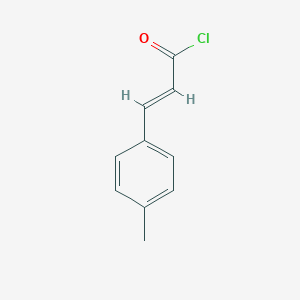

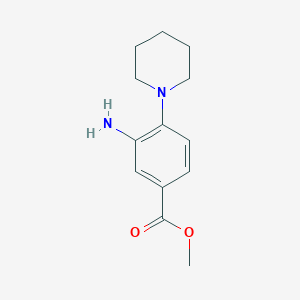

![molecular formula C20H18N2O B177398 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone CAS No. 104675-27-6](/img/structure/B177398.png)

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds similar to “3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone” have been studied for their potential anticancer properties. The structure suggests it could be used in in silico design and synthesis of anticancer drugs .

Antibacterial Evaluation

Acridinone derivatives have shown promise in antibacterial studies. This compound may be evaluated for its effectiveness against various bacterial strains using methods like the agar overlay disc diffusion .

Antitumor Activity

Quinazolinone derivatives, which share a similar structure, have been synthesized and evaluated for antitumor activity. This suggests possible antitumor applications for "3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone" .

Therapeutic Potential

Imidazole-containing compounds have therapeutic potential. By analogy, this acridinone derivative might also possess therapeutic properties that could be explored .

Antifungal Activity

Similar compounds have been designed and synthesized to test against various phytopathogenic fungi, indicating potential use in developing antifungal agents .

Propiedades

IUPAC Name |

9-(benzylamino)-3,4-dihydro-2H-acridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKIIRWHVISOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399723 | |

| Record name | 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone | |

CAS RN |

104675-27-6 | |

| Record name | 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

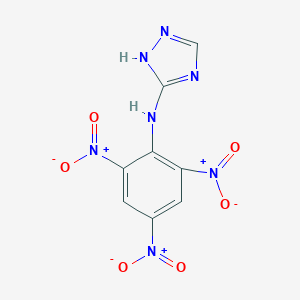

![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)

![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)

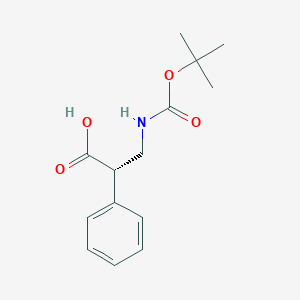

![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)